molecular formula C14H11BrO4 B10943542 (2Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

(2Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B10943542
M. Wt: 323.14 g/mol
InChI Key: SOHWGSPABHUONM-PLNGDYQASA-N
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Description

(Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a bromine atom, a hydroxyl group, and a methoxy group on one phenyl ring, and a furan ring attached to the propenone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate substituted benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propenone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or ether.

    Substitution: Amines, thiols, in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE can be used as a starting material for the synthesis of various heterocyclic compounds. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, chalcones and their derivatives are studied for their potential anti-inflammatory, antioxidant, and anticancer properties. This compound may be investigated for similar biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Chalcones are known to exhibit a range of pharmacological activities, and this compound may have applications in drug development.

Industry

In the industrial sector, chalcones are used as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. This compound could be utilized in similar applications.

Mechanism of Action

The mechanism of action of (Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, chalcones can interact with various molecular targets such as enzymes, receptors, and DNA. They may exert their effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-HYDROXY-3-METHOXYPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE: Lacks the bromine atom.

    (Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-THIENYL)-2-PROPEN-1-ONE: Contains a thiophene ring instead of a furan ring.

    (Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-PYRIDYL)-2-PROPEN-1-ONE: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the bromine atom, hydroxyl group, and methoxy group on the phenyl ring, along with the furan ring, makes (Z)-3-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE unique

Properties

Molecular Formula

C14H11BrO4

Molecular Weight

323.14 g/mol

IUPAC Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C14H11BrO4/c1-18-13-8-9(7-10(15)14(13)17)4-5-11(16)12-3-2-6-19-12/h2-8,17H,1H3/b5-4-

InChI Key

SOHWGSPABHUONM-PLNGDYQASA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\C(=O)C2=CC=CO2)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)C2=CC=CO2)Br)O

Origin of Product

United States

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